molecular formula C10H10F3N3S B3008616 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097883-58-2

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B3008616
CAS No.: 2097883-58-2
M. Wt: 261.27
InChI Key: DQWZQQROVFQZCN-UHFFFAOYSA-N
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Description

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Scientific Research Applications

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its stability and electronic properties are useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the [4+2] cycloaddition reaction, which is facilitated by organocatalysis . This method allows for the enantioselective formation of the bicyclic structure under mild conditions. The reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combination of a trifluoromethyl group and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[6-(trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3S/c11-10(12,13)8-2-9(15-5-14-8)16-3-7-1-6(16)4-17-7/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWZQQROVFQZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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